[4,4'-Bipyridine]-2,2'-dicarboxylic acid
Description
Contextual Significance of Bipyridine-Based Ligands in Coordination Chemistry and Materials Science
Bipyridine-based ligands are cornerstones of coordination chemistry and materials science, prized for their ability to form stable complexes with a wide range of metal ions. ontosight.aiwikipedia.org The parent molecule, 2,2'-bipyridine (B1663995), first discovered in 1888, is one of the most widely used chelating ligands in the field. nih.gov Its two nitrogen atoms bind to a metal center in a pincer-like fashion, forming highly stable complexes that have been instrumental in developing our understanding of the photophysics, electrochemistry, and thermodynamics of metal compounds. wikipedia.orgnih.gov
The isomer 4,4'-bipyridine (B149096), first obtained in 1868, offers a different coordination geometry. wikipedia.org Unlike the chelating 2,2'-isomer, 4,4'-bipyridine is a linear and rigid exo-bidentate ligand, meaning its two nitrogen atoms point in opposite directions. researchgate.net This structure prevents it from binding to a single metal center and instead makes it an excellent bridging ligand for constructing one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.net
The introduction of functional groups, particularly carboxylic acids, onto the bipyridine scaffold dramatically expands its utility. Carboxylate groups serve two primary functions: they provide additional coordination sites for metal ions and can act as anchoring groups to bind the molecule to semiconductor surfaces. ossila.com This dual functionality is precisely what makes derivatives like [4,4'-Bipyridine]-2,2'-dicarboxylic acid so significant. The bipyridine core provides the structural rigidity and electronic properties, while the carboxylic acid groups offer the handles for assembling complex, functional superstructures. This versatility allows for its use in a diverse range of applications, from catalysis and sensing to optoelectronics and energy storage. ontosight.airuixibiotech.com
Historical Perspective on the Development and Study of this compound Ligand Architectures
The study of bipyridine ligands dates back to the late 19th century, with Fritz Blau's first preparation of 2,2'-bipyridine in 1888 being a key milestone. nih.govresearchgate.net The initial focus was on understanding the fundamental coordination chemistry of these ligands with transition metals, such as the famous intense red color formed by the reaction of 2,2'-bipyridine with iron(II) sulfate. nih.gov
The development of functionalized bipyridine ligands, including those with carboxylic acid groups, is a more recent advancement driven by the needs of modern materials science. A common synthetic route to produce bipyridine dicarboxylic acids involves the oxidation of the corresponding dimethyl-bipyridine precursors. rsc.orggoogle.com For instance, methods using strong oxidizing agents like potassium dichromate or chromium trioxide in sulfuric acid have been reported to convert a dimethyl-bipyridine starting material into the desired dicarboxylic acid product. google.comchemicalbook.com
The impetus for creating these specific ligand architectures grew with the rise of fields like dye-sensitized solar cells (DSSCs) and metal-organic frameworks (MOFs). In DSSC research, ligands like 2,2′-Bipyridine-4,4′-dicarboxylic acid became famous as anchoring components for ruthenium-based dyes (e.g., N3 and N719), where the carboxylic acid groups chemically bond to titanium dioxide surfaces, facilitating efficient electron injection. ossila.com This success highlighted the importance of carboxylic acid functionalization. The development of this compound and its isomers represents a strategic effort to create ligands with tailored geometries and binding properties for constructing novel coordination polymers and functional materials where the specific placement of the carboxylate groups dictates the final structure and properties of the material. rsc.org
Scope and Research Objectives Pertaining to this compound
Current research involving this compound is focused on leveraging its unique structural and electronic properties to design and fabricate novel advanced materials. The primary objectives include:
Synthesis of Functional Porous Materials: A major goal is to use this ligand as a linker to construct Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netcd-bioparticles.net Researchers aim to create materials with controlled porosity, high surface area, and specific chemical functionalities for applications in gas storage, separation, and heterogeneous catalysis.
Development of Advanced Catalysts: The ligand is employed to create stable coordination complexes that can act as catalysts. ruixibiotech.com Research objectives include developing systems for important chemical transformations, such as the cycloaddition of CO2, thereby contributing to carbon capture and utilization technologies.
Enhancement of Optoelectronic Devices: Scientists are exploring the use of this compound to improve the performance and stability of optoelectronic materials. A key objective is to use it as a surface-passivating agent for perovskite nanocrystals (PNCs). rsc.org By coordinating to under-coordinated metal atoms on the PNC surface, the ligand can reduce defects, leading to enhanced photoluminescence quantum yield and improved stability, which are crucial for applications in LEDs and displays. rsc.org
Creation of Novel Energy Storage Systems: The ligand is being investigated for its role in energy storage technologies. For example, research aims to incorporate it into the design of catholytes for redox flow batteries, with the goal of developing cost-effective and long-lasting energy storage solutions.
These research efforts underscore the compound's role as a versatile platform for creating materials with tailored properties to address challenges in catalysis, electronics, and energy.
Data and Compound Tables
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.20 g/mol |
| Synonyms | 4,4'-Bipyridine-2,2'-dicarboxylic acid |
| Appearance | White to off-white powder |
| Primary Function | Bidentate bridging ligand, Organic linker |
Table 2: Summary of Research Findings and Applications
| Application Area | Research Finding | Role of the Ligand | Reference(s) |
| Optoelectronics | Increased photoluminescence quantum yield (from 64% to 88%) and stability of CsPbBr₃ perovskite nanocrystals. | Acts as a bidentate capping ligand, coordinating to surface lead atoms and reducing defects. | rsc.org |
| Catalysis | Used in the synthesis of ZnII/LnIII coordination polymers that effectively catalyze CO2 cycloaddition reactions at ambient pressure. | Functions as a structural ligand to create stable catalytic frameworks that facilitate substrate activation and electron transfer. | |
| Energy Storage | Incorporated into the design of high redox potential catholytes for aqueous iron redox flow batteries. | Forms stable metal complexes with desired electrochemical properties for long-cycling energy storage systems. | |
| Materials Science | Serves as a building block (linker) for the assembly of Metal-Organic Frameworks (MOFs) and coordination polymers. | The rigid bipyridine core and divergent carboxylate groups direct the formation of extended porous networks. | researchgate.netcd-bioparticles.net |
Structure
3D Structure
Properties
IUPAC Name |
4-(2-carboxypyridin-4-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-5-7(1-3-13-9)8-2-4-14-10(6-8)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVUFVVPMVIQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=NC=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4,4 Bipyridine 2,2 Dicarboxylic Acid
Established Synthetic Routes for [4,4'-Bipyridine]-2,2'-dicarboxylic acid
The synthesis of this compound has been approached through several established chemical pathways. The most common methods begin with either the oxidation of a methylated precursor or the coupling of a halogenated pyridine (B92270) derivative.
One of the most frequently cited methods is the oxidation of 4,4'-dimethyl-2,2'-bipyridine (B75555). scielo.brtandfonline.com This process typically involves strong oxidizing agents to convert the methyl groups into carboxylic acid groups. Common oxidants used for this transformation include potassium dichromate in concentrated sulfuric acid or potassium permanganate (B83412). scielo.brtandfonline.comgoogle.com While effective, these reactions often require harsh conditions and can present challenges in terms of managing hazardous reagents and byproducts, such as heavy metal waste. google.com
An alternative established route involves the reductive coupling of 2-chloroisonicotinic acid. chemicalbook.com This method utilizes a palladium catalyst in the presence of a base, such as sodium hydroxide, dissolved in a water and methanol (B129727) mixture. chemicalbook.com The palladium-catalyzed reaction facilitates the formation of the C-C bond between the two pyridine rings to yield the desired bipyridine backbone. chemicalbook.com This approach can offer good yields and avoids the use of strong oxidizing agents. google.comchemicalbook.com
| Precursor | Key Reagents | General Yield | Reference |
|---|---|---|---|
| 4,4'-Dimethyl-2,2'-bipyridine | K₂Cr₂O₇ / H₂SO₄ or KMnO₄ | Low to Moderate (<40% in some cases) | scielo.br |
| 2-Chloroisonicotinic acid | Palladium catalyst, NaOH, Methanol/Water | High (e.g., 85%) | chemicalbook.com |
Novel Approaches and High-Yield Synthesis Strategies
Research has focused on optimizing existing methods and developing novel strategies to improve yield, reduce environmental impact, and lower production costs. google.comgoogle.com These efforts have led to several high-yield synthesis protocols.
Significant improvements have been made to the oxidation of 4,4'-dimethyl-2,2'-bipyridine. One high-yield approach involves the slow addition of potassium dichromate to a solution of the precursor in concentrated sulfuric acid at elevated temperatures (e.g., 65-70°C). chemicalbook.comguidechem.com Upon completion, pouring the reaction mixture into water precipitates the product, which can be collected in yields as high as 98%. chemicalbook.com Another refined method employs potassium permanganate as the oxidant in a mixed solvent system of water and nitric acid. google.com This strategy is reported to have milder reaction conditions, a relatively short reaction time, and yields of up to 96%, with the added benefit of a simpler product separation process. google.comguidechem.com
A distinct multi-step synthesis designed for potential industrial-scale production starts from isonicotinic acid. google.com This process involves a sequence of five reactions:
Esterification of isonicotinic acid with methanol to protect the carboxyl group. google.com
N-oxidation of the resulting methyl ester using hydrogen peroxide and acetic acid. google.com
Chlorination at the 2-position using a phosphorus oxyhalide. google.com
A catalytic coupling reaction of the 2-chloro-4-methoxycarbonylpyridine intermediate using a catalyst system of nickel chloride, triphenylphosphine, and zinc powder. google.com
Final hydrolysis of the dimethyl ester to yield this compound. google.com
This route is characterized by its use of low-cost raw materials and mild reaction conditions, making it an attractive option for large-scale synthesis. google.com
| Precursor | Strategy | Key Reagents/Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| 4,4'-Dimethyl-2,2'-bipyridine | Optimized Oxidation | K₂Cr₂O₇ / conc. H₂SO₄, 65°C | 98% | chemicalbook.com |
| 4,4'-Dimethyl-2,2'-bipyridine | Modified Oxidation | KMnO₄ / Water, Nitric Acid, 80°C | 91-96% | google.comguidechem.com |
| Isonicotinic Acid | Multi-step Synthesis | Esterification, N-oxidation, Chlorination, Ni-catalyzed coupling, Hydrolysis | High (e.g., 95% for final step) | google.com |
Derivatization and Functionalization of the this compound Core
The chemical reactivity of this compound is dominated by its two carboxylic acid groups and the nitrogen atoms of the bipyridine framework. These features allow for extensive derivatization and functionalization.
The carboxylic acid moieties are primary sites for modification. They can be converted into more reactive acyl chlorides by treatment with reagents like thionyl chloride (SOCl₂). scielo.br These activated intermediates can then readily react with nucleophiles to form a variety of derivatives, such as esters, amides, and other functional compounds. scielo.brchemicalbook.com For example, reaction of the dichloride derivative with hydroxylamine (B1172632) hydrochloride has been used to synthesize the novel ligand 4,4'-dihydroxamic-2,2'-bipyridine. scielo.br
The bipyridine core itself is a powerful chelating ligand, and its most significant functionalization occurs through coordination to metal ions. chemimpex.com It serves as a fundamental building block in the synthesis of organometallic compounds and coordination polymers, including metal-organic frameworks (MOFs). ossila.comnih.gov The dicarboxylic acid groups often act as anchoring points, chemically binding the ligand to surfaces or other molecules. This is particularly important in applications like dye-sensitized solar cells (DSSCs), where the ligand is part of well-known ruthenium-based dyes (e.g., N3, N719) and the carboxyl groups anchor the dye to the TiO₂ semiconductor surface. ossila.com
Purification and Characterization Techniques for Synthetic Products
Following synthesis, a robust purification and characterization process is essential to ensure the identity and purity of the final product.
Purification: The crude product is typically isolated by precipitation. A common method involves pouring the acidic reaction mixture into a large volume of cold water or onto ice, which causes the dicarboxylic acid to precipitate out of the solution as a solid. scielo.brchemicalbook.comguidechem.com This solid is then collected via filtration and washed sequentially with deionized water and sometimes an organic solvent like methanol to remove residual impurities. google.comchemicalbook.com For syntheses involving chromium reagents, a further purification step may be employed. The crude solid can be dissolved in an aqueous alkaline solution (e.g., 10% NaOH) and then filtered. Subsequent acidification of the filtrate with an acid like HCl to a low pH (e.g., pH 1-2) re-precipitates the purified dicarboxylic acid, leaving inorganic ions like Cr³⁺ in the solution. scielo.brgoogle.com The final product is typically dried under vacuum. google.comchemicalbook.com
Characterization: A suite of analytical techniques is used to confirm the structure and purity of the synthesized this compound.
Crystallographic Analysis: Single-crystal X-ray diffraction provides definitive proof of the molecular structure and reveals details about its conformation, bond lengths, and angles in the solid state. Studies have shown that in its free acid form, the molecule often adopts an anti-conformation with a significant dihedral angle between the two pyridyl rings.
Physical Properties: The melting point of the synthesized compound is a key indicator of its purity and is often reported as being above 300°C. google.com
Coordination Chemistry of 4,4 Bipyridine 2,2 Dicarboxylic Acid Ligands with Metal Centers
Ligand Binding Modes and Coordination Geometries in Metal Complexes
No specific information is available in the search results regarding the binding modes and coordination geometries of metal complexes formed with [4,4'-Bipyridine]-2,2'-dicarboxylic acid.
Factors Influencing Metal-Ligand Coordination: pH, Solvent Effects, and Stoichiometry
There is no information in the search results detailing how factors such as pH, solvent, or stoichiometry influence the coordination of this compound with metal ions.
Spectroscopic and Diffraction Studies of Coordination Environments
Specific spectroscopic data (such as IR, UV-Vis, NMR) or X-ray diffraction studies that characterize the coordination environments of metal complexes with this compound are not present in the search results.
Supramolecular Assemblies and Non Covalent Interactions Involving 4,4 Bipyridine 2,2 Dicarboxylic Acid
Hydrogen Bonding Networks in [4,4'-Bipyridine]-2,2'-dicarboxylic acid Systems
Hydrogen bonding is a primary driving force in the supramolecular chemistry of this compound. The carboxylic acid groups are potent hydrogen bond donors and acceptors, while the nitrogen atoms of the pyridine (B92270) rings act as effective hydrogen bond acceptors. This combination allows for the formation of robust and extensive hydrogen-bonded networks.
In the solid state, the carboxylic acid groups readily participate in strong O-H···O interactions, often forming classic carboxylic acid dimers or catemeric chains. These interactions are crucial in stabilizing the crystal lattice. Furthermore, the pyridyl nitrogen atoms can accept protons from carboxylic acid groups of adjacent molecules, leading to strong O-H···N or N-H···N hydrogen bonds, particularly in co-crystals or salts. nih.goviucr.org These varied hydrogen bonding motifs can link molecules into one-dimensional (1D) chains, two-dimensional (2D) sheets, or intricate three-dimensional (3D) frameworks. rsc.org The interplay between different hydrogen bond synthons, such as the acid-acid homosynthon and the acid-pyridine heterosynthon, dictates the final architecture of the supramolecular assembly. mdpi.com
| Interaction Type | Typical Distance (Å) | Description | Reference(s) |
| O-H···O | 2.478 | Strong interaction between two carboxylate groups. | nih.goviucr.org |
| N-H···N | 2.743 | Interaction between a protonated pyridine and an anion. | nih.goviucr.org |
| O-H···N | Variable | Key interaction in acid-pyridine cocrystals. | rsc.orgmdpi.com |
π-π Stacking Interactions and Aromatic Ring Stacking Motifs
The aromatic pyridyl rings of this compound are prone to engaging in π-π stacking interactions, which play a significant role in the organization and stability of its supramolecular structures. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings.
| Stacking Parameter | Observed Distance (Å) | System Description | Reference(s) |
| Face-to-face π-π distance | 3.5 - 3.7 | Crystal structure of the free acid (H₂dcbp). | |
| Centroid-centroid distance | 3.612 - 3.621 | 4,4'-Bipyridinium salt with pyridine-2,3-dicarboxylate. | nih.goviucr.org |
| Centroid-centroid distance | 3.475 - 3.708 | Zinc(II) complex with pyridine-2,5-dicarboxylate. | researchgate.net |
Formation of Cocrystals and Other Solid-State Supramolecular Structures
This compound and its parent structure, 4,4'-bipyridine (B149096), are highly effective coformers in crystal engineering, leading to the formation of a wide variety of cocrystals and molecular salts. mdpi.commdpi.com A cocrystal is a multi-component crystalline solid where the components are held together by non-covalent interactions, primarily hydrogen bonding. mdpi.com
The formation of cocrystals with this compound or related bipyridines often relies on the predictable formation of the robust acid-pyridine supramolecular heterosynthon (O-H···N). mdpi.com By pairing bipyridines with other carboxylic acids, it is possible to design and synthesize binary cocrystals with specific stoichiometries and network structures. mdpi.comed.ac.uk The relative acidity (pKa value) of the carboxylic acid and the basicity of the bipyridine nitrogen are critical factors that determine whether the proton is transferred from the acid to the pyridine, resulting in a salt, or if a neutral cocrystal is formed. mdpi.com The interplay of these hydrogen bonds with other interactions like π-π stacking and C-H···O bonds ultimately defines the crystal packing and the resulting physical properties of the solid-state material. nih.goviucr.orgmdpi.com
Self-Assembly Processes in Solution and at Interfaces
The inherent directionality and specificity of the non-covalent interactions involving this compound drive its self-assembly into organized structures, not only in the solid state but also in solution and at interfaces. This process involves the spontaneous organization of molecules into stable, well-defined aggregates.
In solution, the balance of intermolecular forces can lead to the formation of discrete supramolecular complexes or the nucleation of crystalline materials. nih.gov At interfaces, such as on the surface of a semiconductor, this compound can form self-assembled monolayers (SAMs). ossila.com In this context, the dicarboxylic acid groups serve as effective anchoring points, chemically binding to the surface of materials like titanium dioxide (TiO₂). ossila.com This ordered, surface-level assembly is crucial in applications such as dye-sensitized solar cells, where the bipyridine unit acts as a ligand for a photosensitizing dye, and the controlled orientation at the interface facilitates efficient electron transfer. ossila.com The ability to form these organized layers is a direct consequence of the molecule's capacity for directed self-assembly through its multiple non-covalent interaction sites.
Theoretical and Computational Investigations of 4,4 Bipyridine 2,2 Dicarboxylic Acid
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of [4,4'-Bipyridine]-2,2'-dicarboxylic acid. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
A primary step in these calculations is geometry optimization to find the most stable conformation of the molecule. For bipyridine dicarboxylic acids, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) are employed to determine the lowest energy structure. researchgate.net This involves analyzing the potential energy surface by calculating the energy at different rotation angles (dihedral angles) around the C-C bond connecting the two pyridine (B92270) rings. researchgate.net For the free acid form, the molecule often adopts a non-planar conformation to minimize steric hindrance.
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net For instance, in ruthenium complexes involving the isomeric 2,2′-bipyridine-4,4′-dicarboxylic acid, the ligand's electron-withdrawing nature influences the HOMO-LUMO energies, which is crucial for applications like dye-sensitized solar cells (DSSCs). researchgate.netossila.com In DSSCs, the LUMO is localized on the bipyridyl ligand, which facilitates the injection of electrons into a semiconductor's conduction band upon photoexcitation. ossila.com
Molecular Electrostatic Potential (MESP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface, highlighting the reactive sites, such as the nitrogen atoms of the pyridine rings and the oxygen atoms of the carboxylic groups. researchgate.net
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge delocalization and hyperconjugative interactions within the molecule. researchgate.net Theoretical calculations are also used to predict spectroscopic properties. For example, the Gauge-Independent Atomic Orbital (GIAO) method can calculate ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for structural validation. researchgate.netresearchgate.net
Table 1: Calculated Electronic Properties of Bipyridine Dicarboxylic Acid Derivatives
| Property | Method | Basis Set | Significance |
|---|---|---|---|
| Optimized Geometry | DFT/B3LYP | 6-311++G(d,p) | Predicts the most stable 3D structure and dihedral angles. researchgate.net |
| HOMO Energy | DFT | - | Relates to the electron-donating ability of the molecule. researchgate.net |
| LUMO Energy | DFT | - | Relates to the electron-accepting ability of the molecule. researchgate.net |
| HOMO-LUMO Gap | DFT | - | Indicates chemical reactivity and kinetic stability. researchgate.net |
| MESP | DFT | - | Identifies reactive sites for electrophilic/nucleophilic attack. researchgate.net |
| NMR Chemical Shifts | GIAO | - | Allows for comparison with experimental spectra for structure verification. researchgate.net |
Molecular Dynamics Simulations of this compound and its Complexes
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is invaluable for understanding the dynamic behavior of this compound and its complexes, particularly in solution or within larger material assemblies.
MD simulations rely on a force field, a set of empirical energy functions and parameters that describe the potential energy of the system. By solving Newton's equations of motion for each atom, MD simulations generate a trajectory that reveals how the system evolves over time. This allows for the investigation of conformational changes, binding processes, and the thermodynamic properties of the molecule and its complexes.
In the context of metal complexes, MD simulations can provide insights into the coordination of the this compound ligand to metal ions. For example, simulations can explore the stability of different coordination modes (e.g., monodentate vs. bidentate) of the carboxylate groups and the bipyridine nitrogens with metal ions like Ca²⁺ or Mg²⁺. mdpi.com These simulations can reveal the structure of the coordination sphere, including the number of coordinated water molecules, and the nature of intermolecular interactions such as hydrogen bonding. mdpi.com
MD simulations are also crucial for studying the self-assembly of these molecules into larger structures, such as metal-organic frameworks (MOFs). The simulations can predict how the ligands and metal ions will arrange themselves and can provide information on the stability and flexibility of the resulting framework. By simulating the diffusion of guest molecules (like CO₂ or N₂) within the pores of a MOF, MD can be used to predict the material's performance in applications like gas separation. nih.gov
Table 2: Applications of MD Simulations for this compound Systems
| Application Area | Information Obtained | Relevance |
|---|---|---|
| Metal Complexation | Coordination geometry, stability of binding modes, solvent effects. mdpi.com | Understanding the formation and properties of metal complexes. |
| MOF Assembly | Framework stability, flexibility, pore dynamics. | Guiding the synthesis of stable and functional MOFs. |
| Gas Diffusion in MOFs | Diffusion coefficients, selectivity of guest molecules. nih.gov | Predicting performance in gas storage and separation. |
| Conformational Analysis | Ligand flexibility, dihedral angle distributions in solution. | Understanding the dynamic behavior of the molecule. |
Computational Design and Prediction of Novel this compound-Based Materials
Computational methods are increasingly used not just to understand existing materials but also to design and predict the properties of new ones. This compound is a versatile building block for various functional materials, including MOFs, coordination polymers, and photosensitizers for solar cells. ossila.com
High-throughput computational screening is a powerful approach for discovering new materials for specific applications. mdpi.com In this method, large virtual libraries of materials are created by combining different building blocks (like this compound) with various metal nodes and topologies. The properties of these virtual materials are then calculated using methods like Grand Canonical Monte Carlo (GCMC) and MD simulations to predict their performance in areas like CO₂ capture. nih.govrsc.org This allows researchers to identify the most promising candidates for experimental synthesis, significantly accelerating the discovery process. mdpi.com
For example, computational screening of MOFs can be used to assess properties such as:
CO₂/N₂ Selectivity: Predicting how well the material can separate carbon dioxide from nitrogen, which is crucial for post-combustion carbon capture. nih.gov
Gas Uptake Capacity: Calculating the amount of gas that can be stored in the material at different pressures and temperatures. mdpi.com
Permeability: For membrane applications, predicting the rate at which a specific gas can pass through the material. nih.gov
Machine learning (ML) is also becoming an important tool in materials design. arxiv.org ML models can be trained on existing computational or experimental data to predict the properties of new materials much faster than traditional simulation methods. mdpi.com By identifying relationships between a material's structure (described by features like pore size, volume, and chemical composition) and its properties, ML models can rapidly screen vast numbers of potential candidates to find those with desired characteristics. mdpi.comarxiv.org
In the context of DSSCs, quantum chemical calculations can be used to design new photosensitizer dyes based on this compound. By modifying the structure of the ligand, it is possible to tune the dye's absorption spectrum, redox potentials, and electronic coupling with the semiconductor surface to optimize the solar cell's efficiency. ossila.com
Force Field Development for Simulation Studies
The accuracy of MD simulations is highly dependent on the quality of the force field used. researchgate.net A force field is composed of a set of mathematical functions and parameters that describe the energy of the system as a function of the positions of its atoms. These parameters include terms for bond stretching, angle bending, torsional rotations (dihedrals), and non-bonded interactions (van der Waals and electrostatic). researchgate.net
While general-purpose force fields like CHARMM, AMBER, and OPLS exist, they may not always provide sufficient accuracy for specific molecules like this compound, especially when it is part of a complex system like a MOF or a metal complex. Therefore, the development of specific force field parameters is often necessary.
The parametrization process typically involves fitting the force field parameters to reproduce high-quality data from either quantum mechanical calculations or experimental measurements. nih.gov
The key steps in force field development include:
Partial Atomic Charges: The electrostatic interactions are one of the most important components. Partial atomic charges for the atoms in this compound are typically derived by fitting them to the electrostatic potential calculated using quantum mechanics (e.g., at the B3LYP/6-311++G(d,p) level of theory). researchgate.netnih.gov
Bonded Parameters: Parameters for bond lengths and angles are often taken from general force fields or adjusted to match the equilibrium geometry obtained from QM optimization. Torsional parameters, which govern the rotation around bonds, are particularly crucial for describing the molecule's flexibility. These are often parametrized by fitting to the potential energy profiles for bond rotation calculated with QM methods. nih.gov
Lennard-Jones Parameters: These parameters describe the van der Waals interactions and are typically optimized to reproduce experimental data for condensed phases, such as the density and heat of vaporization of liquids. nih.gov
Recently, data-driven and machine learning approaches have been used to develop force fields with broader chemical space coverage. arxiv.org These methods can predict force field parameters for new molecules based on models trained on large datasets of QM calculations. arxiv.org Developing a robust and accurate force field for this compound is a critical step for enabling reliable and predictive molecular dynamics simulations of materials based on this important ligand.
Research Applications of 4,4 Bipyridine 2,2 Dicarboxylic Acid Derived Systems
Catalysis and Electrocatalysis
In homogeneous catalysis, discrete metal complexes of bipyridine dicarboxylates dissolved in a reaction medium serve as the active catalysts. These systems are often studied for their high activity and selectivity, which can be finely tuned by modifying the ligand structure or the metal center.
A notable application is in the electrocatalytic reduction of carbon dioxide (CO₂), a critical process for converting a greenhouse gas into valuable chemical feedstocks. Rhenium tricarbonyl bipyridine complexes, for instance, are well-studied electrocatalysts for the selective reduction of CO₂ to carbon monoxide (CO). nih.govescholarship.org While many studies use the parent 2,2'-bipyridine (B1663995) ligand, derivatives with carboxylic acid groups are employed to anchor the catalysts to electrode surfaces or to modulate their electronic properties. escholarship.org Similarly, manganese-based bipyridine complexes have emerged as efficient and selective electrocatalysts for converting CO₂ to CO, operating via a two-electron, two-proton reduction mechanism. nih.gov The fundamental catalytic cycle often involves the reduction of the metal complex, which then binds and activates the CO₂ molecule. escholarship.org
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. nih.gov The use of [4,4'-Bipyridine]-2,2'-dicarboxylic acid as a linker allows for the generation of robust frameworks with tailored pore environments and accessible active sites, making them excellent candidates for heterogeneous catalysis. nih.govrsc.org
A prime example is the development of a highly crystalline Zirconium(IV)-based MOF, UiO-67-bpydc, which features open 2,2'-bipyridine chelating sites within its structure. rsc.org These available sites can readily form complexes with palladium chloride (PdCl₂). The resulting Pd-functionalized MOF demonstrates efficient and recyclable catalytic activity for the Suzuki-Miyaura cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. rsc.org The MOF structure prevents the palladium catalyst from leaching into the solution and allows for easy separation and reuse. iastate.edu
Another significant application is in the chemical fixation of CO₂. MOFs and coordination polymers derived from this ligand have shown promise in catalyzing the cycloaddition of CO₂ with epoxides to form cyclic carbonates, which are valuable industrial chemicals. rsc.orgnih.govmdpi.com These reactions often benefit from the cooperative action of Lewis acidic metal sites within the MOF and co-catalysts. nih.gov
Systems derived from this compound have demonstrated efficacy across a range of important chemical transformations.
Reduction Reactions: The most prominent application in this class is the electrochemical and photochemical reduction of CO₂. As mentioned, complexes of manganese and rhenium featuring bipyridine ligands are effective in converting CO₂ to CO or formic acid. nih.govescholarship.orgnih.govresearchgate.net
Oxidation Reactions: While less common, bipyridine-based ruthenium complexes are known to mediate water oxidation to oxygen, a key step in artificial photosynthesis. chimia.ch The carboxylic acid groups can serve to anchor these sensitizer (B1316253) complexes to semiconductor surfaces like titanium dioxide (TiO₂). chimia.ch
Organic Transformations: This is a broad area where these catalysts excel.
Suzuki-Miyaura Cross-Coupling: Pd(II)-functionalized bipyridine MOFs are highly effective and recyclable catalysts for this C-C bond formation. rsc.orgiastate.edu
CO₂ Cycloaddition: Mn-based and other MOFs catalyze the reaction of CO₂ with epoxides, demonstrating effective carbon capture and utilization. rsc.orgmdpi.com
Knoevenagel Condensation: The Lewis acid-base bifunctional sites in certain Mn-MOFs also enable them to catalyze this classic carbon-carbon bond-forming reaction. rsc.org
| Reaction Class | Specific Transformation | Catalyst System | Key Finding | Reference |
|---|---|---|---|---|
| Reduction | Electrocatalytic CO₂ to CO | Mn(CN)(2,2'-bipyridine)(CO)₃ | Efficient and selective conversion of CO₂. | nih.gov |
| Reduction | Photocatalytic CO₂ to Formic Acid/CO | Ru complex on MOF-253 (isomer) | Bifunctional system for simultaneous CO₂ reduction and organic dehydrogenation. | researchgate.net |
| Oxidation | Water Oxidation to O₂ | Tris(2,2'-bipyridine-4,4'-dicarboxylic acid)ruthenium(II) | Sensitizer for oxygen generation from water. | chimia.ch |
| Organic Transformation | Suzuki-Miyaura Cross-Coupling | PdCl₂ @ UiO-67-bpydc MOF | Highly efficient and recyclable heterogeneous catalyst. | rsc.org |
| Organic Transformation | CO₂ Cycloaddition with Epoxides | Mn-MOF with Lewis acid-base sites | Highly efficient conversion under mild conditions. | rsc.org |
| Organic Transformation | Knoevenagel Condensation | Mn-MOF with Lewis acid-base sites | Demonstrates bifunctional catalytic activity. | rsc.org |
Gas Adsorption and Separation Technologies
The porosity and tunable surface chemistry of MOFs make them exceptional candidates for gas storage and separation. By using this compound as a building block, researchers can design materials with specific pore sizes and chemical functionalities that preferentially interact with certain gas molecules like CO₂ or H₂.
The challenge of capturing CO₂ from flue gas streams to mitigate climate change has driven significant research into advanced adsorbent materials. MOFs derived from this compound have shown notable CO₂ adsorption capabilities.
For example, two porous MOFs, designated JMS-3 and JMS-4, were synthesized using this ligand with cadmium(II) and zinc(II), respectively. frontiersin.org Sorption studies on these materials revealed their affinity for CO₂. The activated phase of JMS-3, a cadmium-based MOF, showed CO₂ uptakes of 26.50 cm³/g (1.18 mmol/g) at 298 K and 30.89 cm³/g (1.39 mmol/g) at 273 K. frontiersin.org The zinc-based MOF, JMS-4, exhibited uptakes of 10.96 cm³/g (0.49 mmol/g) at 298 K and 16.08 cm³/g (0.71 mmol/g) at 273 K. frontiersin.org These values highlight the potential of these materials for CO₂ capture, with the performance being dependent on the choice of the metal center. frontiersin.org
| MOF Designation | Metal Center | CO₂ Uptake at 273 K (cm³/g) | CO₂ Uptake at 298 K (cm³/g) | Reference |
|---|---|---|---|---|
| JMS-3a (activated) | Cadmium (Cd) | 30.89 | 26.50 | frontiersin.org |
| JMS-4a (activated) | Zinc (Zn) | 16.08 | 10.96 | frontiersin.org |
Hydrogen (H₂) is a clean energy carrier, but its storage remains a significant technological hurdle. Porous materials like MOFs are being investigated for their ability to store hydrogen at high densities through physisorption. acs.orgmit.eduberkeley.eduresearchgate.net The key to effective hydrogen storage is to have a high surface area combined with optimal pore sizes and strong interactions between the H₂ molecules and the framework. berkeley.edu
Selective Gas Separation (e.g., C2/C1, N2/CH4)
Metal-Organic Frameworks (MOFs) constructed using bipyridine-dicarboxylic acid ligands have demonstrated potential for the selective separation of gases, a critical process in the chemical and energy industries. The tailored pore environments and specific binding sites within these frameworks allow for the preferential adsorption of certain gas molecules over others.
Research into a manganese-based MOF incorporating a 2,2'-bipyridyl derivative has shown significant adsorption selectivity for C2 over C1 hydrocarbons. mdpi.com This is particularly relevant for separating valuable C2 hydrocarbons like ethane (B1197151) (C2H6) and ethylene (B1197577) (C2H4) from methane (B114726) (CH4), the primary component of natural gas. The selectivity arises from the favorable interactions between the C2 molecules and the MOF's framework. mdpi.com
The table below summarizes the calculated adsorption selectivity for various C2/C1 hydrocarbon mixtures in a manganese-bipyridyl-dicarboxylate based MOF at 1 bar. mdpi.com
| Gas Mixture | Selectivity at 273 K | Selectivity at 298 K |
| C2H6/CH4 | 33.4 | 24.6 |
| C2H4/CH4 | 24.8 | 17.7 |
| C2H2/CH4 | 29.3 | 19.1 |
Similarly, the separation of nitrogen (N2) from methane is a crucial step in natural gas upgrading. While direct data for this compound based MOFs in N2/CH4 separation is limited, studies on related structures provide valuable insights. For instance, MOF-253, which features open 2,2'-bipyridine coordination sites, exhibits a baseline selectivity for CO2 over N2. researchgate.net Upon post-synthetic modification by introducing copper(II) ions, the CO2/N2 selectivity factor was observed to increase significantly from 2.8 to 12. researchgate.net This enhancement is attributed to the creation of stronger binding sites for CO2, a principle that can be applied to improve the selective capture of one gas over another, such as N2 from CH4.
Chemical Sensing and Detection Systems
The inherent luminescent properties and the ability to coordinate with various analytes make systems derived from bipyridine-dicarboxylic acids attractive candidates for the development of chemical sensors.
Lanthanide coordination polymers constructed from 2,2'-bipyridine-4,4'-dicarboxylic acid have been shown to be robust and highly luminescent materials. acs.org Specifically, europium (Eu³⁺) and terbium (Tb³⁺) based frameworks exhibit strong red and green emissions, respectively. acs.org This intrinsic luminescence can be modulated by the presence of specific metal ions or anions, forming the basis of a sensing mechanism.
A ruthenium-nickel metal-organic framework that incorporates 2,2'-bipyridine-5,5'-dicarboxylic acid has been developed for the dual-mode detection of ferric ions (Fe³⁺). researchgate.net This system demonstrates that bipyridine dicarboxylic acid ligands can be integrated into platforms for sensitive and selective metal ion detection.
Furthermore, fluorescent chemosensors have been designed for the detection of various anions. While some systems utilize more complex assemblies, the principle of a receptor unit that selectively binds an anion and a signaling unit that transduces this binding event into a measurable optical signal is central. nih.gov Research on related bipyridine-based complexes has demonstrated their capability to act as sensors for anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). rsc.org
The table below illustrates the detection limits of a Ru-Ni-BPY MOF for Fe³⁺ ions using two different detection modes. researchgate.net
| Detection Mode | Linear Range (μM) | Limit of Detection (nM) |
| Electrochemiluminescence (ECL) | 0.005–10 | 0.1 |
| Fluorescence (FL) | 0.078–10 | 9.3 |
The porous and functionalizable nature of MOFs derived from bipyridine-dicarboxylic acids also allows for their use in the detection of small organic molecules. A silver(I)–lanthanide(III) heterometallic-organic framework synthesized with 2,2′-bipyridine-3,3′-dicarboxylic acid has been demonstrated as a multi-responsive luminescent sensor for organic small-molecule pollutants. rsc.org This sensor is capable of discriminating between isomers of pentanol (B124592) and quantitatively distinguishing carcinogenic benzendiamines. rsc.org
In another study, mixed ligand metal-organic frameworks containing bipyridine have been shown to be highly sensitive to methanol (B129727) at room temperature. researchgate.net A vanadium-based MOF synthesized with 2,2-bipyridine-4,4-dicarboxylic acid has also been investigated as an effective adsorbent for Congo Red dye, indicating its potential for detecting and removing organic pollutants from wastewater. nih.govfrontiersin.org
Furthermore, a terbium-functionalized MOF has been developed as a promising sensor for the practical detection of biomarker dichloroanilines through a fluorescence quenching mechanism. rsc.org This highlights the potential for designing highly specific sensors for environmental and biomedical applications.
Energy Conversion and Storage Research
This compound and its isomers are well-established components in the field of solar energy conversion, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). In DSSCs, this compound is a key ligand in the synthesis of organometallic photosensitizer dyes. researchgate.net The carboxylic acid groups act as anchoring moieties, chemically binding the dye to the surface of semiconductor thin films like titanium dioxide (TiO₂). researchgate.net This anchoring improves the stability of the dye's adsorption and facilitates efficient electronic coupling between the dye and the semiconductor surface. researchgate.net
This ligand is a component of highly efficient and well-established DSSC dyes such as N3 and N719, which have achieved light-to-electricity conversion efficiencies exceeding 10%. researchgate.net
More recently, 2,2'-bipyridyl-4,4'-dicarboxylic acid has been employed as an interfacial layer in perovskite solar cells. nih.gov Positioned between the tin oxide (SnO₂) electron transport layer and the perovskite layer, it serves a dual function. The carboxylic acid groups bind to the SnO₂, while the nitrogen atoms interact with the perovskite, passivating defects at both surfaces. nih.gov This modification has led to PSCs with an impressive power conversion efficiency of 25.41%. nih.gov
The chemical structure of this compound plays a crucial role in facilitating charge transport in photovoltaic devices. When incorporated into a photosensitizer dye in a DSSC, the bipyridyl ligand localizes the lowest unoccupied molecular orbital (LUMO) of the dye. researchgate.net Upon light absorption, an electron is excited to the LUMO and can then be efficiently injected into the conduction band of the semiconductor film. researchgate.net
Emerging Trends and Future Research Directions
Integration of [4,4'-Bipyridine]-2,2'-dicarboxylic acid into Hybrid Materials
The integration of this compound and its isomers, such as 2,2'-Bipyridine-4,4'-dicarboxylic acid, into hybrid materials is a burgeoning field. These materials combine the properties of the organic ligand with inorganic components to create novel functionalities. A primary area of focus is the synthesis of Metal-Organic Frameworks (MOFs), where the bipyridine dicarboxylic acid acts as a linker connecting metal ions or clusters. frontiersin.orgfrontiersin.org
Researchers have successfully incorporated these linkers with various metals, including cadmium (Cd), zinc (Zn), and vanadium (V), to create porous 2D and 3D structures. frontiersin.orgfrontiersin.org These MOFs exhibit potential for applications such as gas capture, with studies showing significant uptake of carbon dioxide. frontiersin.org
Beyond traditional MOFs, this ligand is being integrated into other advanced hybrid systems:
Perovskite Nanocrystals: The 2,2′-bipyridine-4,4′-dicarboxylic acid ligand has been used to engineer CsPbBr3 perovskite nanocrystals, enhancing their photoluminescence quantum yield for potential use in display technologies. sigmaaldrich.com
Carbon Nanotubes: Hybrid materials have been developed by immobilizing a new copper (II) complex dye, synthesized using 2,2′-bipyridine-4,4′-dicarboxylic acid, with multi-walled carbon nanotubes for applications in dye-sensitized solar cells. sigmaaldrich.com
Silica (B1680970) Networks: Luminescent inorganic-organic hybrids are being synthesized through the covalent immobilization of lanthanide complexes containing bipyridine carboxylate ligands onto the inner walls of mesoporous silica hosts. researchgate.net
Clay Hybrids: Light-harvesting hybrids with tunable light emission have been created by co-assembling lanthanide cations and 2,2'-bipyridine-4,4'-dicarboxylic acid with exfoliated aminoclay sheets. researchgate.net
These integrations create synergistic materials with enhanced or entirely new properties, driven by the unique coordination chemistry and functional groups of the bipyridine dicarboxylic acid ligand.
| Hybrid Material Type | Inorganic Component | Ligand Isomer | Resulting Property/Application |
| Metal-Organic Framework (MOF) | Vanadium (V) | 2,2'-Bipyridine-4,4'-dicarboxylic acid | High thermal stability, dye adsorption, antimicrobial agent. frontiersin.org |
| Metal-Organic Framework (MOF) | Zinc (Zn), Cadmium (Cd) | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Porous 2D networks for CO2 capture. frontiersin.org |
| Engineered Nanocrystals | CsPbBr3 Perovskite | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Enhanced photoluminescence for display properties. sigmaaldrich.com |
| Nanotube Composites | Multi-walled carbon nanotubes | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Component in complex dyes for dye-sensitized solar cells. sigmaaldrich.com |
| Silica Hybrids | Mesoporous silica (MCM-41) | 2,2'-Bipyridyl-6,6'-dicarboxylic acid | Luminescent materials with immobilized lanthanide complexes. researchgate.net |
Advanced Characterization Techniques for this compound Structures
The comprehensive characterization of materials derived from this compound is crucial for understanding their structure-property relationships. A multi-technique approach is typically employed to elucidate their crystalline nature, composition, thermal stability, and surface properties.
Primary Characterization Methods:
X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional atomic arrangement, including bond lengths and angles within MOFs and coordination polymers. frontiersin.orgsc.edu Powder XRD (PXRD) is used to confirm the phase purity of the bulk synthesized material and to study structural transformations. frontiersin.org
Spectroscopic Techniques: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present and confirm the coordination of the carboxylate and bipyridine nitrogen atoms to the metal centers. frontiersin.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is employed to study the ligand environment and its interaction with guest molecules or anions. rsc.org
Microscopy and Elemental Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are utilized to investigate the morphology and particle size of the synthesized materials. frontiersin.org Energy-Dispersive X-ray Spectroscopy (EDS) and elemental analysis confirm the elemental composition and stoichiometry of the final product. frontiersin.org
Thermal and Surface Analysis: Thermogravimetric Analysis (TGA) is performed to assess the thermal stability of the frameworks and to identify the temperatures at which solvent molecules are lost or the structure decomposes. frontiersin.org Brunauer-Emmett-Teller (BET) analysis is used to determine the specific surface area and pore size distribution, which are critical parameters for applications in adsorption and catalysis. frontiersin.org
Electrochemical Analysis: Techniques like Cyclic Voltammetry (CV) are used to investigate the redox properties of the metal complexes, which is particularly relevant for applications in electrocatalysis and sensors. rsc.orgnih.gov
These advanced techniques provide a complete picture of the synthesized materials, from the atomic level to the bulk properties, ensuring a thorough understanding of their structure and potential performance.
Rational Design of this compound Derivatives for Targeted Applications
Rational design involves the strategic modification of the this compound scaffold to create derivatives with tailored properties for specific applications. This approach moves beyond serendipitous discovery to a more predictable and efficient method of materials development.
One powerful strategy is post-synthetic modification (PSM) , where a pre-assembled framework containing the bipyridine ligand is chemically altered. For instance, the N-quaternization of pyridine (B92270) sites in a UiO-67-type MOF built with 2,2'-bipyridine-4,4'-dicarboxylic acid transformed the neutral framework into a cationic one. nih.gov This modification led to several beneficial changes:
Enhanced Adsorption: The cationic framework showed faster and improved adsorption of anionic dyes. nih.gov
Increased CO2 Uptake: Despite a decrease in surface area, CO2 uptake increased due to stronger interactions with the N-quaternized framework. nih.gov
Tuned Optical Properties: The material's optical absorption was significantly red-shifted, extending into the visible spectrum and improving its efficiency as a photocatalyst. nih.gov
Another approach is the de novo synthesis of functionalized ligands . By introducing specific substituents onto the bipyridine core before its incorporation into a larger structure, researchers can fine-tune its electronic and steric properties. For example, a series of 4,4′-disubstituted-[2,2′]-bipyridines with π-conjugated groups have been synthesized to create tunable chromophores and fluorophores. researchgate.net The absorption and emission properties of these molecules could be precisely controlled by the nature of the substituent and through coordination with various metal ions. researchgate.net
Computational methods, such as in silico docking studies , are also employed in rational design. These simulations can predict how a designed ligand will bind to a target, guiding the synthetic process. This has been used to explore the binding modes of iodinated 4,4'-bipyridine (B149096) derivatives designed as inhibitors for transthyretin fibrillogenesis, a process involved in amyloid diseases. mdpi.com
| Design Strategy | Modification | Targeted Application | Outcome |
| Post-Synthetic Modification | N-quaternization of pyridine sites in a MOF | Adsorption, Catalysis | Enhanced anionic dye and CO2 uptake; broadened optical absorption. nih.gov |
| De Novo Ligand Synthesis | Introduction of π-conjugated substituents | Optical Materials | Tunable chromophores and fluorophores with controllable absorption/emission. researchgate.net |
| Computational-Aided Design | Introduction of iodine and hydroxyl groups | Biomedical | Design of inhibitors for transthyretin amyloid fibril formation. mdpi.com |
Challenges and Opportunities in Scaling Up Synthesis and Application Development
While this compound and its derivatives show immense promise in the lab, translating this potential to industrial-scale applications presents significant challenges and opportunities.
Challenges:
Harsh and Hazardous Reagents: Traditional synthesis methods often rely on strong oxidizing agents like potassium dichromate or chromium trioxide in highly corrosive concentrated sulfuric acid. google.comgoogle.com These reagents pose significant operational hazards and generate toxic heavy metal waste, which is environmentally detrimental and costly to manage. google.com
Cost of Raw Materials: The starting materials for some synthetic routes can be expensive, hindering cost-effective mass production. google.com
Reaction Conditions: Many syntheses require high temperatures or long reaction times, increasing energy consumption and production costs.
Purification: Achieving high purity on a large scale can be complex, often requiring difficult and solvent-intensive crystallization or chromatographic steps.
Opportunities:
Green Synthesis Routes: A major opportunity lies in the development of more environmentally benign synthesis methods. Research has demonstrated that oxidizing 4,4'-dimethyl-2,2'-bipyridine (B75555) with potassium permanganate (B83412) in a mixed water and nitric acid system can produce the desired dicarboxylic acid with high yield (e.g., 82%). google.com This method is easier to handle, involves milder conditions, and simplifies product separation, making it more suitable for large-scale production. google.com
Process Optimization: There is significant scope for optimizing reaction parameters such as temperature, solvent systems, and catalyst choice to improve yield, reduce reaction times, and lower energy costs. The development of multi-step synthetic processes that avoid harsh intermediates is a key area of research. google.com
Alternative Synthesis Methods: Exploring novel synthetic techniques, such as ultrasonic-assisted synthesis, can lead to products with desirable characteristics like high porosity and well-defined nanostructures while potentially reducing reaction times and energy input. frontiersin.org The use of ultrasonic treatment has been shown to be an appropriate method for producing MOFs with high specific surface area. frontiersin.org
Overcoming the challenges of synthesis is critical for the widespread adoption of materials based on this compound. The development of scalable, cost-effective, and sustainable production methods will unlock their potential for commercial applications in catalysis, energy storage, and environmental remediation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [4,4'-bipyridine]-2,2'-dicarboxylic acid, and how can low yields be addressed?
- Methodology : The compound is typically synthesized via oxidation of 4,4'-dimethyl-2,2'-bipyridine. Traditional methods use KMnO₄ but yield <40% . Improved protocols employ dichromate acid (H₂Cr₂O₇) under reflux, achieving 85% yield . For purification, recrystallization from hot acetic acid or ethanol/water mixtures is recommended .
- Key Considerations : Residual oxidants (e.g., Cr(VI)) must be removed via repeated washing with dilute HCl. TLC or HPLC (≥98% purity) should confirm purity .
Q. How is this compound characterized spectroscopically?
- Techniques :
- ¹H/¹³C NMR : Peaks at δ 8.8–9.1 ppm (pyridyl protons) and δ 170–175 ppm (carboxylic carbons) confirm structure .
- FTIR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~2500–3500 cm⁻¹ (O-H) verify carboxylic groups .
- UV-Vis/PL : Absorption at 280–320 nm (π→π* transitions) and emission at 450–550 nm (ligand-centered excited states) are observed .
Q. What are the primary applications of this compound in coordination chemistry?
- Coordination Polymers : Acts as a rigid, ditopic ligand for Cu(II)/Nd(III) complexes, forming 1D/2D networks via carboxylate bridging. Hydrothermal synthesis (120°C, 72 hrs) yields crystals suitable for SC-XRD .
- MOFs : Replaces biphenyldicarboxylic acid in UiO-67 frameworks to anchor Ru(II) complexes, enhancing photocatalytic activity .
Advanced Research Questions
Q. How does ligand functionalization impact the performance of Ru(II) sensitizers in dye-sensitized solar cells (DSSCs)?
- Design Strategy : The dicarboxylic acid groups anchor Ru complexes (e.g., K-19, K-73) to TiO₂ surfaces, while extended π-conjugation (e.g., styryl substituents) improves light absorption (ε > 15,000 M⁻¹cm⁻¹) .
- Performance Metrics : Electrochemical impedance spectroscopy (EIS) reveals reduced charge recombination with optimized ligands, achieving >8% power conversion efficiency .
Q. What challenges arise when integrating this ligand into MOFs for CO₂ cycloaddition catalysis?
- Synthesis Issues : Partial substitution of biphenyldicarboxylic acid (BPDC) with this compound (8–15% loading) disrupts crystallinity. Use of modulated synthesis (e.g., acetic acid modulator) stabilizes framework topology .
- Catalytic Data : ZnII/LnIII heterometallic MOFs show turnover frequencies (TOF) of 120 h⁻¹ for CO₂-epoxide coupling, attributed to Lewis acid-base synergy .
Q. How can spectroscopic data resolve contradictions in ligand-metal charge transfer (LMCT) mechanisms?
- Case Study : Conflicting emission lifetimes (τ = 50–200 ns) in Ru(II)-MOF systems suggest competing LMCT and ligand-centered pathways. Time-resolved PL and transient absorption spectroscopy differentiate these pathways .
- Computational Support : DFT calculations (B3LYP/6-31G*) correlate experimental τ values with electronic coupling matrix elements (Hab) .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Hazards : Skin/eye irritation (GHS Category 2); use nitrile gloves, goggles, and fume hoods .
- Spill Management : Neutralize with NaHCO₃, collect via vacuum filtration, and dispose as hazardous waste .
Q. How to optimize ligand doping in MOFs while avoiding framework collapse?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
